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Compound of Interest

Compound Name: 1-Bromo-2-methylpropane

Cat. No.: B043306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-2-methylpropane and its

structural isomers: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane. The

objective is to delineate the unique spectral characteristics of each isomer, providing a

foundational reference for their identification and differentiation in complex research and

development settings. The comparison is based on data from Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomeric Structures and Spectroscopic Analysis
The four isomers of C₄H₉Br present a classic case study in structural elucidation through

spectroscopic methods. While they share the same molecular formula, their distinct atomic

arrangements lead to unique spectral fingerprints. The following diagram illustrates the

relationship between the isomers and the analytical techniques used for their characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b043306?utm_src=pdf-interest
https://www.benchchem.com/product/b043306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis of C4H9Br Isomers

Isomers of C4H9Br

Spectroscopic Techniques

1-Bromo-2-methylpropane

NMR IRMS

1-Bromobutane 2-Bromobutane 2-Bromo-2-methylpropane

Click to download full resolution via product page

Caption: Relationship between C4H9Br isomers and spectroscopic analysis methods.

Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for each of the four isomers.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Integration Values
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Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

1-Bromo-2-

methylpropane
3.30 Doublet 2H -CH₂Br

1.97 Multiplet 1H -CH-

1.03 Doublet 6H -CH(CH₃)₂

1-Bromobutane 3.41 Triplet 2H -CH₂Br

1.84 Quintet 2H -CH₂CH₂Br

1.46 Sextet 2H -CH₂CH₃

0.94 Triplet 3H -CH₃

2-Bromobutane 4.10 Sextet 1H -CHBr-

1.85 Multiplet 2H -CH₂CH₃

1.71 Doublet 3H -CHBrCH₃

1.03 Triplet 3H -CH₂CH₃

2-Bromo-2-

methylpropane
1.80 Singlet 9H -C(CH₃)₃

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound δ (ppm) for C1 δ (ppm) for C2 δ (ppm) for C3 δ (ppm) for C4

1-Bromo-2-

methylpropane
45.5 (-CH₂Br) 31.1 (-CH-) 21.0 (-CH₃) -

1-Bromobutane 35.3 (-CH₂Br) 33.0 (-CH₂-) 21.7 (-CH₂-) 13.4 (-CH₃)

2-Bromobutane 26.1 (-CH₃) 53.4 (-CHBr-) 34.3 (-CH₂-) 11.2 (-CH₃)

2-Bromo-2-

methylpropane
62.5 (-CBr-) 36.4 (-CH₃) - -
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Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)

Compound
C-H Stretch
(cm⁻¹)

C-H Bend
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

Fingerprint
Region Notes

1-Bromo-2-

methylpropane
2975-2845[1] 1480-1270[1] 750-500[1]

Complex

vibrations,

unique pattern.

[1]

1-Bromobutane 2975-2845[2] 1470-1270[2] 750-550[2]

Unique set of

complex

overlapping

vibrations.[2]

2-Bromobutane 2975-2845[3] 1470-1270[3] 650-550[3]

Unique set of

complex

overlapping

vibrations.[3]

2-Bromo-2-

methylpropane
2975-2860[4] 1480-1370[4] ~690

Unique set of

complex

overlapping

vibrations.[4]

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Abundances
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Compound
Molecular Ion [M]⁺
(m/z)

Base Peak (m/z)
Key Fragment Ions
(m/z)

1-Bromo-2-

methylpropane
136/138 57 43, 41, 29

1-Bromobutane 136/138 57 41, 29

2-Bromobutane 136/138 (very weak) 57 41, 29

2-Bromo-2-

methylpropane
136/138 (very weak) 57 41, 29

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H NMR spectra, and

a 100 MHz spectrometer for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.[5][6][7][8] The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum was acquired at room temperature. A standard one-pulse

sequence was used with a spectral width of approximately 12 ppm. Data was processed with

an exponential window function prior to Fourier transformation. Chemical shifts are reported

in ppm relative to TMS (δ = 0.00 ppm).

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence

to provide a spectrum with single lines for each unique carbon atom. The spectral width was

approximately 220 ppm. Chemical shifts are reported in ppm relative to the CDCl₃ solvent

signal (δ = 77.16 ppm).

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used.

Sample Preparation: The spectra were obtained using the liquid film method.[1][2][3][4] A

drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin film.

Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the clean plates was recorded and automatically subtracted from

the sample spectrum.

Data Analysis: The positions of the major absorption bands were identified and are reported

in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: An electron ionization (EI) mass spectrometer was used.

Sample Introduction: A small amount of the liquid sample was introduced into the ion source,

typically via a direct insertion probe or a gas chromatograph (GC) inlet.

Ionization: The sample was ionized using a 70 eV electron beam.

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

Data Presentation: The mass-to-charge ratio (m/z) of the detected ions and their relative

abundances were plotted to generate the mass spectrum. The presence of bromine isotopes

(⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in characteristic M and M+2 peaks for bromine-

containing fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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